molecular formula C28H37N5O6 B12368010 E3 Ligase Ligand-linker Conjugate 58

E3 Ligase Ligand-linker Conjugate 58

Cat. No.: B12368010
M. Wt: 539.6 g/mol
InChI Key: NCSLSIAFPCTEGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

E3 Ligase Ligand-linker Conjugate 58 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that consist of a target binding unit, a linker, and an E3 ligase binding moiety. These molecules are designed to induce the degradation of specific proteins by the ubiquitin-proteasome system, a cellular mechanism responsible for protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 58 involves several steps. Initially, the ligand for the E3 ubiquitin ligase is synthesized. This ligand is then attached to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the target binding unit, forming the complete PROTAC molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 58 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the original compound .

Properties

Molecular Formula

C28H37N5O6

Molecular Weight

539.6 g/mol

IUPAC Name

tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C28H37N5O6/c1-28(2,3)39-27(38)32-10-8-18(9-11-32)17-30-12-14-31(15-13-30)19-4-5-20-21(16-19)26(37)33(25(20)36)22-6-7-23(34)29-24(22)35/h4-5,16,18,22H,6-15,17H2,1-3H3,(H,29,34,35)

InChI Key

NCSLSIAFPCTEGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.